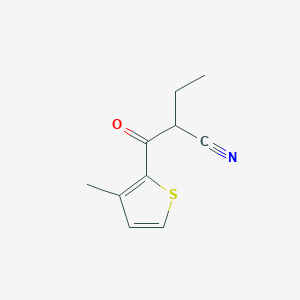

2-(3-Methylthiophene-2-carbonyl)butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

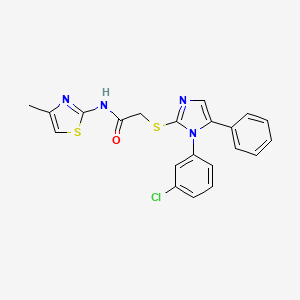

“2-(3-Methylthiophene-2-carbonyl)butanenitrile” is a chemical compound with the CAS Number: 1156890-03-7 . It has a molecular weight of 193.27 and its IUPAC name is 2-[(3-methyl-2-thienyl)carbonyl]butanenitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The boiling point and other specific physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Materials Science and Supercapacitors

- Research into thiophene-based materials, such as poly(3-methylthiophene), demonstrates their application in creating high-performance supercapacitors. These materials, when used with ionic liquids as electrolytes, showcase long cycle-life and high-voltage capabilities, indicating their potential for energy storage technologies (Balducci et al., 2005), (Balducci et al., 2004).

Organic Synthesis

- The Gewald reaction, a method for synthesizing 2-aminothiophene derivatives, showcases the versatility of thiophene-based compounds in organic synthesis. This reaction has been optimized under various conditions, including ultrasonic aqueous conditions and environmentally benign methods, to produce densely functionalized derivatives efficiently (Mojtahedi et al., 2010), (Akbarzadeh & Dekamin, 2017).

Catalysis

- Studies on nickel-catalyzed isomerizations of compounds like 2-Methyl-3-butenenitrile illustrate the catalytic potential of transition metals in modifying the structure of thiophene-related compounds. Such reactions offer pathways to synthesize various nitriles, crucial intermediates in organic synthesis (Liu et al., 2016).

Environmental Applications

- Thiophene-based compounds play a role in environmental applications, such as in the adsorption of biogas components. Studies on activated carbon's adsorption equilibria for natural gas and biogas components, including thiophene, highlight the importance of these materials in gas purification and storage technologies (Esteves et al., 2008).

Biotechnological Applications

- The design and construction of biosynthetic pathways for the production of chemicals like 1,2,4-butanetriol from malate demonstrate the potential of using thiophene-based intermediates in biotechnological applications. Such innovative pathways suggest the possibility of producing valuable chemicals from renewable resources (Li et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Methylthiophene-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage . It also mentions that contact with water liberates toxic gas . While this data is not for “2-(3-Methylthiophene-2-carbonyl)butanenitrile” specifically, it suggests that similar compounds can pose significant hazards.

Eigenschaften

IUPAC Name |

2-(3-methylthiophene-2-carbonyl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRYCDTXDZOLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)C1=C(C=CS1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)

![3-(3,5-dimethylphenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2987747.png)

![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)

![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2987753.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)